N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 9-fluoro group, a 2-methyl group, and an acetamide side chain linked to a 4-bromophenyl moiety. This structure places it within a class of compounds known for modulating inflammatory pathways, particularly through cyclooxygenase-2 (COX-2) inhibition, as seen in related benzothieno[3,2-d]pyrimidine derivatives . The fluorine atom at position 9 likely enhances electronic properties and metabolic stability, while the methyl group at position 2 may influence steric interactions with target proteins .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2S/c1-10-22-17-16-13(21)3-2-4-14(16)27-18(17)19(26)24(10)9-15(25)23-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRYEMHUVVAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)Br)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H15BrF N3O2S
- Molecular Weight : 420.30 g/mol
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies on Mannich bases, a class of compounds that includes structural analogs, have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Mannich Base A | Human colon cancer | 5.0 | DNA topoisomerase I inhibition |
| Mannich Base B | MCF-7 Breast Cancer | 2.5 | Glutathione binding |
The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and repair mechanisms, particularly through the inhibition of topoisomerases and modulation of glutathione levels .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Reports suggest that certain derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi.
| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12 µg/mL |
| Antifungal | Candida albicans | 8 µg/mL |
These activities are thought to arise from the compound's ability to disrupt microbial cell membranes and inhibit critical enzymatic pathways .
The biological activity of N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways is a common mechanism for both antibacterial and antifungal activities.
Case Studies
A notable case study involved the evaluation of a related compound in a xenograft model of breast cancer. The study demonstrated that administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential for therapeutic use .
Another study highlighted the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited lower MIC values than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidine Derivatives
Compounds such as N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide () share the benzothieno[3,2-d]pyrimidin core but replace the acetamide group with sulfonamide-thio substituents. These derivatives inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . In contrast, the target compound’s acetamide linkage and 4-bromophenyl group may offer improved solubility and selectivity for COX-2 or FPRs .
Pyridazin-3(2H)-one Analogues
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () retains the 4-bromophenyl and methyl groups but uses a pyridazinone core. This compound acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
Heterocyclic Acetamide Derivatives with Varied Cores
Quinazolin-4-one Derivatives
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrates activity as an enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment. The quinazolinone core differs from the target’s benzothieno[3,2-d]pyrimidin system, highlighting how core heterocycle choice influences target specificity (antimycobacterial vs. anti-inflammatory) .
Thieno[2,3-d]pyrimidin Derivatives
N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide () incorporates a thiophene-substituted thieno[2,3-d]pyrimidin core. While structurally distinct, the shared acetamide side chain and halogenated aryl groups (e.g., 4-chlorophenyl) suggest common design principles for optimizing pharmacokinetic properties .
Compounds with Shared 4-Bromophenyl Substituents
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()
This compound features a pyrimidin-2-ylthio group linked to the 4-bromophenyl acetamide. Though lacking the fused benzothieno ring, its 4-bromophenyl group and acetamide moiety align with the target’s structure, underscoring the importance of this substituent in molecular recognition .
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
With a thieno[3,2-d]pyrimidin core and sulfanyl bridge, this compound highlights how sulfur-based linkers compare to the target’s direct acetamide bond. The sulfanyl group may alter redox properties and metabolic pathways .
Comparative Data Table
Key Structural and Functional Insights
- Substituent Effects : The 9-fluoro group increases electronegativity, possibly enhancing hydrogen bonding with enzymatic active sites. The 4-bromophenyl group is a conserved feature in FPR ligands and COX-2 inhibitors, suggesting broad applicability .
- Linker Variations : Sulfonamide-thio () vs. acetamide (target) linkers influence solubility and metabolic stability. Acetamide derivatives may exhibit longer half-lives due to reduced susceptibility to glutathione conjugation .
Q & A
Q. What experimental designs validate intermolecular interactions in the solid state?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., N–H···O) and π-π stacking distances .
- Powder XRD : Confirms batch-to-batch consistency in crystallinity .
Biological & Mechanistic Studies
Q. What assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
- ATP-Competitive Assays : Use fluorescence polarization to measure displacement of ATP-binding probes.
- Cellular IC50 Determination : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number and serum concentration.
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
